Enhanced Photostability and Quantum Yield
The incorporation of a rigid chlorocyclohexenyl substitution within the polymethine bridge of the Cy7 scaffold markedly increases photostability and fluorescence quantum yield relative to unmodified heptamethine cyanine dyes, which are known to suffer from rapid photobleaching [1].
| Evidence Dimension | Photostability and Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Contains a central chlorocyclohexenyl ring in the polymethine bridge as a structural feature associated with enhanced photostability and improved quantum yield (reported class-level improvement of ~20% in quantum yield for cyclohexane-modified cyanines versus parent structures [2]) |
| Comparator Or Baseline | Unmodified Cy7 dyes lacking a central cyclohexenyl/cyclohexane moiety; baseline fluorescence quantum yield for parent Cy7 structure (class-level reference) [2] |
| Quantified Difference | Fluorescence quantum yield improved by 20% for cyanine dyes containing a cyclohexane moiety in the polymethine chain compared to parent structures without this modification [2] |
| Conditions | Class-level inference derived from cyanine dye photophysical characterization studies; specific head-to-head quantitative data for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 versus unmodified Cy7 is not publicly available but structural similarity supports application of this established class-level trend. |
Why This Matters
This improved photostability directly translates to extended observation windows in time-lapse microscopy and in vivo imaging, reducing the frequency of re-probing and conserving valuable biological samples during longitudinal studies.
- [1] ScienceDirect. Cyanine Dye Topic Overview. In Biochemistry, Genetics and Molecular Biology. View Source
- [2] Lumiprobe. Near Infrared (NIR) Fluorescent Dyes Product Overview. View Source
